Product packaging for 5-Methyl-2-(2-methylphenoxy)aniline(Cat. No.:CAS No. 946715-75-9)

5-Methyl-2-(2-methylphenoxy)aniline

Cat. No.: B1318599
CAS No.: 946715-75-9
M. Wt: 213.27 g/mol
InChI Key: FHCCQIMFVDCKSB-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amine and Ether Chemistry

5-Methyl-2-(2-methylphenoxy)aniline, with the chemical formula C14H15NO, belongs to the classes of aromatic amines and diaryl ethers. sinfoobiotech.com Aromatic amines are characterized by an amino group attached to an aromatic ring, while diaryl ethers feature an oxygen atom connecting two aryl groups. wikipedia.org The presence of both functional groups in a single molecule imparts a unique combination of chemical properties. The aniline (B41778) portion provides a site for reactions typical of primary aromatic amines, such as diazotization and N-alkylation, while the diaryl ether linkage offers a degree of conformational flexibility and influences the electronic properties of the molecule. The methyl substituents on both aromatic rings further modify its steric and electronic nature.

The fundamental properties of this compound, as available from chemical suppliers, are summarized in the table below.

PropertyValue
CAS Number 946715-75-9
Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
Appearance Inquire
Purity Inquire

Historical Perspective of Phenoxy-Aniline Research

The synthesis of phenoxy-aniline structures, which are diaryl ethers containing an amino group, has historically been achieved through methods developed for the formation of C-O and C-N bonds. Two of the most significant contributions in this area are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation , first reported by Fritz Ullmann in the early 20th century, traditionally involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542) in the presence of a base at high temperatures to form a diaryl ether. wikipedia.orgscielo.org.mx A variation of this, the Goldberg reaction, is a copper-catalyzed method to form a C-N bond between an aryl halide and an aniline. wikipedia.org These reactions were the foundational methods for synthesizing molecules with phenoxy-aniline scaffolds, though they often required harsh conditions. wikipedia.org

A major advancement in the synthesis of such compounds came with the development of the Buchwald-Hartwig amination in the 1990s. wikipedia.orgpearson.comacs.org This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides or triflates and amines under much milder conditions than the Ullmann-type reactions. wikipedia.orglibretexts.org The Buchwald-Hartwig amination has become a powerful and widely used tool in organic synthesis for the preparation of a vast array of substituted anilines, including complex phenoxy-aniline derivatives. wikipedia.orgacs.org The development of sophisticated phosphine (B1218219) ligands has been crucial to the broad applicability and efficiency of this reaction. wikipedia.org

Scope and Significance of Academic Inquiry into this compound

While specific academic research focused exclusively on this compound is not extensively documented in publicly available literature, the broader class of phenoxy-aniline derivatives has garnered significant interest in various fields of chemical research, particularly in medicinal chemistry. The phenoxy-aniline scaffold is a common structural motif in a range of biologically active compounds.

For instance, derivatives of 2-phenoxyaniline (B124666) have been investigated for their potential as Na+/Ca2+ exchange system inhibitors, which could have applications in the treatment of ischemic diseases. google.com Furthermore, the structural framework of phenoxy-anilines is present in compounds that have been explored for their anti-inflammatory properties. nih.gov The versatility of the phenoxy-aniline core allows for the introduction of various substituents, enabling the fine-tuning of their biological activity.

The academic inquiry into compounds like this compound is often driven by its potential as an intermediate in the synthesis of these more complex, biologically active molecules. The specific substitution pattern of a methyl group on both the aniline and phenoxy rings can influence the compound's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Phenoxyaniline2688-84-8C12H11NO185.2247-49
4-Phenoxyaniline139-59-3C12H11NO185.2282-84 sigmaaldrich.com
5-Chloro-2-(2,4-dimethylphenoxy)aniline937606-29-6C14H14ClNO247.72Not available
3-Methyl-4-(2-methylphenoxy)aniline860573-00-8C14H15NO213.28Not available

The study of this compound and its analogs contributes to a deeper understanding of structure-activity relationships within the broader class of phenoxy-aniline derivatives, potentially leading to the development of new therapeutic agents and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO B1318599 5-Methyl-2-(2-methylphenoxy)aniline CAS No. 946715-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-(2-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-7-8-14(12(15)9-10)16-13-6-4-3-5-11(13)2/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCCQIMFVDCKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=CC=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Methyl 2 2 Methylphenoxy Aniline and Its Analogues

Established Synthetic Routes

Established methods for synthesizing 5-Methyl-2-(2-methylphenoxy)aniline and its analogues primarily rely on cross-coupling reactions, nucleophilic aromatic substitution, and reduction of a nitro group.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. While not directly a Suzuki-Miyaura type reaction (which forms C-C bonds), related palladium-catalyzed methods are employed for the synthesis of diaryl ethers and anilines. For instance, a palladium catalyst can be used to couple an aryl halide with an amine or an alcohol. In the context of this compound, this could involve the coupling of a substituted phenoxyaniline (B8288346) precursor. The efficiency of these reactions is often enhanced by the use of specific ligands that stabilize the palladium catalyst and facilitate the reaction steps. organic-chemistry.orgmdpi.com

A notable example is the palladium-catalyzed aza-Wacker oxidative cyclization, which can be used to construct quinoline (B57606) structures from aniline (B41778) derivatives. organic-chemistry.org This highlights the versatility of palladium catalysis in synthesizing complex nitrogen-containing aromatic compounds. The general mechanism for palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetalation (in the case of Suzuki-Miyaura), and reductive elimination. mdpi.comsemanticscholar.org

Nucleophilic Aromatic Substitution Pathways for Phenoxy Linkage Formation

Nucleophilic aromatic substitution (SNAAr) is a fundamental method for forming the phenoxy linkage in diaryl ethers. youtube.com This reaction typically involves the displacement of a leaving group, such as a halogen, from an aromatic ring by a nucleophile, in this case, a phenoxide. For the synthesis of this compound, a common route involves the reaction of a substituted phenol (B47542) with an activated aryl halide. psu.edu

One approach is the reaction of 4-methylphenol with 2-chloro-5-methylaniline (B1583412) in the presence of a base like potassium carbonate. Alternatively, the synthesis can proceed through an intermediate like 4-methyl-1-(4-methylphenoxy)-2-nitrobenzene, which is then reduced. The presence of electron-withdrawing groups on the aromatic ring being attacked facilitates the reaction. youtube.com The mechanism often proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. youtube.comdur.ac.uk

Reductive Amination Strategies for Amine Introduction

The final step in many syntheses of this compound involves the reduction of a nitro group to an amine. A common precursor is a nitrated diaryl ether, such as 4-methyl-1-(4-methylphenoxy)-2-nitrobenzene. This reduction can be achieved using various reducing agents. organic-chemistry.org

A widely used method is catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) or platinum dioxide with hydrogen gas. google.com Other reducing agents include metals in acidic media, such as zinc in acetic acid and hydrochloric acid, or stannous chloride. organic-chemistry.org These methods are generally efficient and provide high yields of the desired aniline.

Emerging Synthetic Techniques and Green Chemistry Considerations

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient methods. For aniline synthesis, this includes one-pot procedures and the use of greener solvents and catalysts. researchgate.netacs.org For example, a one-pot synthesis of anilines from phenols has been developed using an ipso-oxidative aromatic substitution cascade process under mild, metal-free conditions. researchgate.netrsc.org

In the context of diaryl ether synthesis, new catalytic systems are being explored to improve reaction conditions and reduce waste. Green chemistry principles also encourage the use of water as a solvent and the development of catalyst-free and additive-free reactions where possible. acs.orgresearchgate.net

Regioselective Synthesis and Isomeric Control in Phenoxy-Aniline Systems

Controlling the position of substituents on the aromatic rings is crucial in the synthesis of specific isomers like this compound. The regioselectivity of the reactions is influenced by the directing effects of the substituents already present on the aromatic rings. figshare.comnih.gov

For instance, in nucleophilic aromatic substitution, the position of the leaving group and any activating groups determines where the nucleophile will attack. youtube.com Similarly, in electrophilic aromatic substitution reactions that might be used to introduce substituents, the existing groups on the ring direct the incoming electrophile to specific positions (ortho, meta, or para). Careful planning of the synthetic route, including the order of reactions and the choice of starting materials, is essential to achieve the desired isomeric product. figshare.comnih.gov

Mechanism-Guided Optimization of Reaction Conditions for this compound

Optimizing reaction conditions based on a thorough understanding of the reaction mechanism is key to maximizing yield and purity. For palladium-catalyzed reactions, this involves selecting the appropriate ligand, catalyst precursor, base, and solvent. organic-chemistry.orgsemanticscholar.org For nucleophilic aromatic substitution, factors such as the nature of the leaving group, the strength of the nucleophile, and the solvent polarity are critical. psu.edudur.ac.uk

Kinetic studies can help identify the rate-determining step of a reaction, allowing for targeted optimization. dur.ac.uknih.gov For example, if the departure of the leaving group is rate-limiting in an SNAAr reaction, using a better leaving group or a solvent that stabilizes the transition state can increase the reaction rate. Computational studies can also provide insights into reaction pathways and transition state energies, aiding in the rational design of more efficient synthetic protocols. figshare.com

Elucidation of Chemical Reactivity and Mechanistic Investigations of 5 Methyl 2 2 Methylphenoxy Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

The aniline core of 5-Methyl-2-(2-methylphenoxy)aniline is highly susceptible to electrophilic attack due to the powerful electron-donating effect of the amino group (-NH₂). This group increases the electron density of the aromatic ring, especially at the ortho and para positions, making it significantly more reactive than benzene (B151609) itself. byjus.comtestbook.com However, this high reactivity can also be a challenge, often leading to multiple substitutions and, in some cases, oxidation or decomposition under harsh reaction conditions. libretexts.org The presence of the bulky 2-methylphenoxy group at the ortho position to the amine introduces steric hindrance that can influence the regioselectivity of incoming electrophiles.

Controlled Halogenation Studies

Direct halogenation of anilines with reagents like bromine water typically leads to the rapid formation of polyhalogenated products due to the strong activating effect of the amino group. libretexts.orgyoutube.com For instance, the reaction of aniline with bromine water readily yields 2,4,6-tribromoaniline. byjus.com To achieve controlled monohalogenation of this compound, the reactivity of the amino group must be attenuated. A common strategy is the reversible acetylation of the amine to form the corresponding acetanilide (B955). The acetyl group is less activating than the amino group, allowing for more selective substitution. libretexts.orglibretexts.org

Table 1: Representative Conditions for Controlled Halogenation of Aniline Derivatives

SubstrateReagentSolventConditionsMajor Product(s)Reference
p-Toluidine (B81030)Acetic anhydride, then Br₂Acetic acidRoom temperature2-Bromo-4-methylaniline (after hydrolysis) libretexts.org
AnilineCuCl₂Ionic Liquid ([bmim]Cl)60°Cp-Chloroaniline beilstein-journals.org
AnilineCuBr₂Ionic Liquid ([bmim]Br)60°Cp-Bromoaniline beilstein-journals.org
N,N-dimethylaniline N-oxideThionyl bromideDichloromethane-78°C to room temp4-Bromo-N,N-dimethylaniline nih.gov
N,N-dimethylaniline N-oxideThionyl chlorideDichloromethane-78°C to room temp2-Chloro-N,N-dimethylaniline nih.gov

This table presents data for analogous compounds to illustrate the principles of controlled halogenation, as specific data for this compound was not found.

Nitration Processes and Selectivity

The direct nitration of anilines using a mixture of concentrated nitric and sulfuric acids is often problematic. The strongly acidic conditions lead to the protonation of the amino group, forming an anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing, leading to significant amounts of the meta-nitro product alongside oxidation and tar formation. byjus.comlibretexts.orgyoutube.com

To control the nitration and favor the formation of the para-nitro isomer, the amino group is typically protected by acetylation. The resulting acetanilide is still an ortho, para-director, but the deactivating effect of the acetyl group moderates the reaction and prevents the formation of the anilinium ion. libretexts.orgyoutube.com Subsequent hydrolysis removes the acetyl group to yield the desired nitroaniline.

In the case of this compound, nitration is expected to occur on the aniline ring. Studies on the nitration of 2-phenoxyaniline (B124666) have shown that the nitro group is introduced at the 5-position, para to the amino group, to yield 5-nitro-2-phenoxyaniline. This suggests that the nitration of this compound, after acetylation of the amino group, would likely yield 5-Methyl-2-(2-methylphenoxy)-4-nitroaniline as the major product.

Table 2: Nitration of 2-Phenoxyaniline

SubstrateReagentConditionsMajor ProductReference
2-PhenoxyanilineConc. H₂SO₄, Conc. HNO₃Acidic conditions5-Nitro-2-phenoxyaniline

This table provides data for a closely related compound, as specific experimental data for the nitration of this compound was not available in the reviewed literature.

Sulfonation Reactions

The sulfonation of anilines typically requires heating with concentrated sulfuric acid. The reaction proceeds through the formation of anilinium hydrogen sulfate, which then rearranges upon heating to produce p-aminobenzenesulfonic acid (sulfanilic acid). byjus.com The reaction is reversible, and desulfonation can occur in hot, dilute aqueous acid.

While specific sulfonation studies on this compound were not found, a patent describing the sulfonation of the closely related compound 2-methoxy-5-methylaniline (B41322) provides valuable insight. The sulfonation of this compound with sulfuric acid or a mixture of sulfuric acid and oleum (B3057394) surprisingly yields 2-methoxy-5-methylaniline-4-sulfonic acid in high yield, rather than the expected 3-sulfonic acid derivative. Current time information in Bangalore, IN. This indicates that the directing effects of the activating methoxy (B1213986) (analogous to the phenoxy group) and methyl groups favor substitution at the position para to the methoxy group and ortho to the methyl group.

Table 3: Sulfonation of 2-Methoxy-5-methylaniline

Starting MaterialReagentTemperature (°C)Yield (%)ProductReference
2-Methoxy-5-methylanilineH₂SO₄ (100%)100Not specified2-Methoxy-5-methylaniline-4-sulfonic acid
2-Methoxy-5-methylanilineH₂SO₄ (100%), Oleum (20%)60-65902-Methoxy-5-methylaniline-4-sulfonic acid Current time information in Bangalore, IN.
2-Methoxy-5-methyl-acetanilideH₂SO₄ (100%), Oleum (20%)6090 (of pure product)2-Methoxy-5-methylaniline-4-sulfonic acid (after hydrolysis) Current time information in Bangalore, IN.

This table presents data for a closely analogous compound to illustrate the potential sulfonation behavior of this compound.

Limitations in Friedel-Crafts Reactions for Aniline Derivatives

Friedel-Crafts alkylation and acylation reactions, which are fundamental for attaching alkyl and acyl groups to aromatic rings, are generally unsuccessful with anilines, including this compound. libretexts.orglibretexts.org The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This forms a complex that deactivates the aromatic ring towards further electrophilic attack. Current time information in Bangalore, IN.nih.gov The resulting positively charged nitrogen atom acts as a strong deactivating group, rendering the Friedel-Crafts reaction ineffective.

Although protection of the amino group as an acetanilide can sometimes allow Friedel-Crafts reactions to proceed, the success is often limited and dependent on the specific substrate and reaction conditions. libretexts.org For many aniline derivatives, this limitation remains a significant synthetic challenge.

Oxidative Transformations of the Phenoxy-Aniline Core

The electron-rich nature of the this compound core makes it susceptible to oxidation. The oxidation can lead to a variety of products, with the formation of quinone and quinone imine derivatives being a prominent transformation. These reactions often proceed through radical or radical cation intermediates and can be initiated by various oxidizing agents.

Formation of Quinone Derivatives

The oxidation of phenols and anilines can lead to the formation of quinones, which are cyclic diketones. nih.gov In the case of phenoxy-aniline derivatives, oxidative dearomatization can occur, leading to the formation of quinone or quinone imine structures. The oxidation of substituted anilines can be complex, sometimes yielding azobenzenes and phenazines as byproducts. byjus.comnih.gov

The formation of quinone imines from the oxidation of aminophenols is a known process and is relevant to the potential metabolic pathways of aniline derivatives. rsc.org These quinone imines are reactive electrophiles. While direct oxidation of this compound to a stable quinone is not well-documented, it is plausible that under specific oxidative conditions, a quinone imine could be formed as an intermediate, which could then be hydrolyzed to the corresponding quinone. The synthesis of quinone derivatives from related structures, such as O-demethyl-DX-52-1, has been achieved using reagents like Fremy's salt. nih.gov

Polymerization Pathways of Aniline Derivatives

The polymerization of aniline and its derivatives is a significant area of research due to the production of polyanilines (PANIs), a class of conducting polymers with diverse applications. The incorporation of substituents onto the aniline ring, such as in this compound, can significantly influence the polymerization process and the properties of the resulting polymer.

The general mechanism for the oxidative polymerization of aniline involves the formation of radical cations, which then couple to form dimers and subsequently longer polymer chains. The process is typically initiated by an oxidizing agent in an acidic medium. For substituted anilines, the nature and position of the substituents affect the solubility, morphology, and electronic properties of the polymer. rsc.org For instance, alkyl and alkoxy groups at the ortho position of the aromatic ring have been shown to enhance the solubility of the resulting polymers in common organic solvents. rsc.org

In the case of this compound, the methyl and phenoxy groups are expected to influence the polymerization pathway. The methyl group is an electron-donating group, which can increase the electron density of the aromatic ring, potentially affecting the rate and regioselectivity of the polymerization. The bulky phenoxy group at the ortho position may introduce steric hindrance, which could impact the coupling of monomer units and the final polymer structure.

A study on the polymerization of aniline derivatives with sulfur monochloride (S₂Cl₂) revealed that the reaction can proceed through the formation of N-S-S-N linkages, creating poly[N,N-(phenylamino)disulfides]. acs.orgnih.gov This step-growth polymerization is sensitive to reaction conditions, with lower temperatures favoring the desired polymerization over competing side reactions. nih.gov The electronic nature of the substituents on the aniline ring was found to directly impact the color and conjugation of the resulting polymers. nih.gov While this specific reaction has not been reported for this compound, it provides a potential pathway for its polymerization.

The table below summarizes different polymerization approaches for aniline derivatives, which could be applicable to this compound.

Polymerization MethodMonomer TypeKey FeaturesPotential Product Properties
Chemical Oxidative PolymerizationAniline DerivativesUse of an oxidizing agent (e.g., ammonium (B1175870) persulfate) in acidic solution. rsc.orgFormation of polyaniline with varying solubility and morphology depending on substituents. rsc.org
Electrochemical PolymerizationAniline DerivativesPolymerization initiated by an applied electrical potential.Formation of redox-active polymer films on electrode surfaces. acs.org
Condensation Polymerization with S₂Cl₂PhenylaminesFormation of a polymer backbone consisting of nitrogen and sulfur atoms. nih.govProduces colored, conjugated polymers with properties dependent on aniline substituents. nih.gov

Reductive Processes and Amine Derivatization

The amine group of this compound can undergo various derivatization reactions, with reductive amination being a key transformation for the synthesis of secondary and tertiary amines. chemistrysteps.com This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. chemistrysteps.comyoutube.com

Several reducing agents can be employed for reductive amination, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are selective for the reduction of the iminium ion over the carbonyl starting material. masterorganicchemistry.com This selectivity allows for a one-pot reaction. chemistrysteps.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine, which is then reduced by the hydride reagent. chemistrysteps.com

For aniline derivatives, especially those with electron-withdrawing groups, more robust reductive amination methods may be required. thieme-connect.com The presence of the methyl and phenoxy groups in this compound, both being electron-donating, should facilitate the initial nucleophilic attack of the amine.

The following table outlines common reagents and conditions for the reductive amination of anilines.

Reagent SystemSubstrate ScopeKey Advantages
NaBH₃CN / mild acidAldehydes and ketones with primary or secondary aminesOne-pot synthesis, selective for imine/iminium ion reduction. chemistrysteps.commasterorganicchemistry.com
NaBH(OAc)₃Aldehydes and ketones with a wide range of aminesEffective and less toxic alternative to NaBH₃CN. masterorganicchemistry.com
BH₃·THF / AcOH or TMSCl / DMFKetones with electron-deficient anilinesRobust and scalable for less reactive anilines. thieme-connect.com
H-cube® TechnologyFunctionalized aldehydes with aniline derivativesAvoids handling of reductant reagents, short reaction times, and easy work-up. rsc.org

Nucleophilic Reactivity at Aromatic Centers

Aromatic nucleophilic substitution (SₙAr) is a fundamental reaction for modifying aromatic rings. Unlike electrophilic aromatic substitution, SₙAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. govtpgcdatia.ac.in The reactivity of the aromatic ring towards nucleophilic attack is enhanced by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) at positions ortho and para to the leaving group. govtpgcdatia.ac.intib.eu

The aniline derivative, this compound, possesses two aromatic rings that could potentially undergo nucleophilic substitution. However, both rings are substituted with electron-donating groups (methyl and amino on one ring, methyl and ether oxygen on the other), which generally deactivate the ring towards nucleophilic attack. chemistrysteps.com Therefore, SₙAr reactions on this compound would likely require harsh conditions or a different mechanistic pathway, such as one involving a benzyne (B1209423) intermediate. govtpgcdatia.ac.in

The benzyne mechanism involves an elimination-addition sequence, where a strong base removes a proton and a leaving group from adjacent positions to form a highly reactive benzyne intermediate. The nucleophile then adds to the benzyne. govtpgcdatia.ac.in

A more relevant nucleophilic reaction involving the aniline moiety is its use as a nucleophile in SₙAr reactions with highly activated aromatic systems. nih.govpsu.edu The nitrogen atom of the amino group in this compound can act as a nucleophile and attack an electron-deficient aromatic ring. The rate of such reactions is influenced by the basicity of the aniline and the solvent. psu.edunih.gov

The table below compares different mechanisms of aromatic nucleophilic substitution.

MechanismSubstrate RequirementKey IntermediateCharacteristics
SₙAr (Addition-Elimination)Electron-deficient aromatic ring with a good leaving group. govtpgcdatia.ac.intib.euMeisenheimer complex (a resonance-stabilized anionic σ-complex). govtpgcdatia.ac.inRate is enhanced by electron-withdrawing groups ortho/para to the leaving group. govtpgcdatia.ac.intib.eu
Benzyne (Elimination-Addition)Aromatic halide with a strong base. govtpgcdatia.ac.inBenzyne (aryne). govtpgcdatia.ac.inCan result in cine-substitution, where the incoming group attaches to the carbon adjacent to the one that bore the leaving group. govtpgcdatia.ac.in
Sₙ1 (Unimolecular)Aromatic diazonium salts. govtpgcdatia.ac.inAryl cation.Rare for most aromatic systems. govtpgcdatia.ac.in

Influence of Substituent Effects on Reaction Mechanisms of this compound

The substituents on the aromatic rings of this compound—the amino group, the methyl groups, and the phenoxy group—exert significant electronic and steric effects that govern its reactivity.

Amino Group (-NH₂): This is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution due to its strong +M (mesomeric) or +R (resonance) effect, where the lone pair of electrons on the nitrogen delocalizes into the benzene ring. chemistrysteps.comlibretexts.org This increased electron density makes the ring highly susceptible to attack by electrophiles. chemistrysteps.com Conversely, it deactivates the ring towards nucleophilic attack. The basicity of the amino group is also a key factor in its nucleophilicity and its ability to be protonated in acidic media. chemistrysteps.com

Methyl Group (-CH₃): The methyl group is a weak activating group and an ortho, para-director. libretexts.orgquora.com It donates electron density primarily through a +I (inductive) effect and also through hyperconjugation. quora.com The presence of a methyl group at the 5-position of the aniline ring and at the 2-position of the phenoxy ring will influence the electron distribution and steric accessibility of various positions on both rings.

The combined influence of these substituents makes the aniline ring of this compound highly activated towards electrophilic attack, with the directing effects of the amino and methyl groups reinforcing each other. For nucleophilic reactions where the aniline acts as the nucleophile, the electron-donating methyl group enhances the nucleophilicity of the amino group, while the ortho-phenoxy group may introduce steric hindrance.

The following table summarizes the effects of the substituents in this compound.

SubstituentElectronic EffectDirecting Effect (for Electrophilic Substitution)Impact on Reactivity
Amino (-NH₂)+M > -I (Strongly activating)ortho, paraIncreases nucleophilicity of the ring and the nitrogen atom. chemistrysteps.comlibretexts.org
Methyl (-CH₃)+I, Hyperconjugation (Weakly activating)ortho, paraEnhances electron density of the ring. libretexts.orgquora.com
Phenoxy (-OAr)+M > -I (Activating)ortho, paraActivates the ring it is attached to and introduces steric bulk. quora.com

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation of 5 Methyl 2 2 Methylphenoxy Aniline

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, serves as a powerful tool for probing the conformational isomers of 5-Methyl-2-(2-methylphenoxy)aniline. The molecule's structure, featuring two substituted aromatic rings linked by an ether oxygen, allows for rotational freedom around the C-O bonds, leading to various possible conformations distinguished by their dihedral angles. These conformational subtleties are reflected in the vibrational spectrum.

The analysis of vibrational signatures is often supported by computational methods, such as Density Functional Theory (DFT), which can model the energetically favorable conformers and predict their corresponding vibrational frequencies. For instance, in related diphenyl ether structures, discrepancies between solid-state (X-ray diffraction) and solution-phase (NMR) data have been resolved by DFT calculations that confirm a low energy barrier to rotation.

Key vibrational modes for this compound would include:

N-H Stretching: The aniline (B41778) N-H group is expected to show symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. researchgate.netresearchgate.net The exact position of these bands can provide insight into hydrogen bonding interactions.

C-O-C Stretching: The aryl ether linkage gives rise to characteristic asymmetric and symmetric C-O-C stretching bands, generally found around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Aromatic C-H and C=C Stretching: Vibrations associated with the two aromatic rings provide information about the substitution pattern.

By comparing experimental FT-IR and FT-Raman spectra with theoretically calculated frequencies, a detailed assignment of the fundamental vibrational modes can be made. nih.govnih.gov This correlative approach allows for a robust conformational analysis, identifying the most stable conformer(s) present under the measured conditions.

Vibrational Mode Expected Frequency Range (cm⁻¹) Significance
Asymmetric N-H Stretch3450 - 3400Indicates the presence of the primary amine group.
Symmetric N-H Stretch3370 - 3330Confirms the -NH₂ functionality.
Aromatic C-H Stretch3100 - 3000Characteristic of the benzene (B151609) rings.
Asymmetric C-O-C Stretch1270 - 1230Key signature of the diaryl ether linkage.
C-N Stretch1340 - 1250Relates to the bond between the aniline ring and the nitrogen atom.
Symmetric C-O-C Stretch1050 - 1020Complements the asymmetric stretch for ether identification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structural connectivity of this compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides an extremely accurate mass measurement of the parent molecule, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₄H₁₅NO. HRMS can distinguish the exact mass of the molecular ion from other ions with the same nominal mass, thereby confirming the compound's elemental composition. This technique is crucial for validating the identity of newly synthesized compounds or for identifying unknowns. nih.gov

Parameter Value
Molecular FormulaC₁₄H₁₅NO
Nominal Mass213 amu
Monoisotopic Mass213.115364 u

Fragmentation Pattern Analysis and Structural Connectivity

In addition to providing the molecular weight, mass spectrometry induces fragmentation of the molecule, yielding a unique fingerprint of fragment ions that helps to piece together its structure. The fragmentation of this compound under electron ionization (EI) would likely proceed through several predictable pathways based on the established fragmentation of anilines and diaryl ethers. whitman.edulibretexts.org

The most probable fragmentation points are the bonds adjacent to the functional groups, such as the ether linkage. whitman.edu Key fragmentation pathways would include:

Cleavage of the C-O Ether Bond: This is a common fragmentation pathway for ethers. The charge can be retained by either fragment, leading to ions corresponding to the 5-methyl-2-aminophenyl portion or the tolyloxy portion.

Loss of a Methyl Radical (-CH₃): Cleavage of a methyl group from either aromatic ring would result in a fragment ion with a mass-to-charge ratio (m/z) of 198.

Formation of Tropylium (B1234903) Ion: The methylphenoxy group could rearrange to form a stable tropylium ion (C₇H₇⁺) at m/z 91, a very common fragment for alkyl-substituted benzene rings. libretexts.org

The analysis of these fragments allows for the confirmation of the structural connectivity between the two aromatic rings and the positions of the methyl substituents.

Proposed Fragment Ion Structure m/z (Nominal) Fragmentation Pathway
Molecular Ion[C₁₄H₁₅NO]⁺213Parent Molecule
Loss of Methyl[C₁₃H₁₂NO]⁺198Loss of a -CH₃ radical from either ring.
5-Methyl-2-aminophenol Ion[C₇H₈NO]⁺122Cleavage of ether bond and H-rearrangement.
Tolyl Cation[C₇H₇]⁺91Cleavage of ether and loss of oxygen.
Tropylium Ion[C₇H₇]⁺91Rearrangement of the tolyl cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. libretexts.org When the molecule absorbs UV or visible light, an electron is promoted from a lower energy orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy orbital, such as the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The structure of this compound contains multiple chromophores—the aniline and methylphenoxy aromatic systems—and atoms with non-bonding electrons (n), namely nitrogen and oxygen. The expected electronic transitions include:

π → π* Transitions: These transitions involve the excitation of electrons from pi bonding (π) orbitals to pi anti-bonding (π*) orbitals within the aromatic rings. rsc.org These are typically high-intensity absorptions. The presence of two aromatic rings and auxochromic groups (-NH₂ and -CH₃) is expected to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.

n → π* Transitions: These involve the promotion of a non-bonding electron from the nitrogen of the amine group or the ether oxygen to a π* anti-bonding orbital of the aromatic ring. youtube.com These transitions are generally of lower intensity than π → π* transitions.

The UV-Vis spectrum would likely show multiple absorption bands in the UV region (200-400 nm). The exact λmax and molar absorptivity (ε) values are sensitive to the solvent polarity, as solvents can stabilize the ground and excited states to different extents. rsc.org For example, studies on copolymers containing 2-methyl aniline show absorption maxima influenced by the steric hindrance and conformation of the polymer backbone. rroij.com

Electronic Transition Involved Orbitals Expected Wavelength Region Relative Intensity
π → πAromatic π system200 - 320 nmHigh
n → πN/O lone pair → Aromatic π*280 - 380 nmLow to Medium

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive analytical method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation within the crystal lattice. researchgate.net

For this compound, a key structural parameter that would be determined is the dihedral angle between the planes of the two aromatic rings. This angle is a direct measure of the molecular twist in the solid state, which is influenced by intramolecular steric effects and intermolecular packing forces within the crystal.

A successful crystallographic analysis would yield a set of data that allows for the complete reconstruction of the molecular and crystal structure. While experimental data for this specific compound is not publicly available, a typical analysis would report the following parameters, similar to those of other aromatic compounds of comparable size. nih.govmdpi.com

Crystallographic Parameter Description Hypothetical Example Value
Crystal SystemThe geometry of the unit cell.Monoclinic
Space GroupThe symmetry elements of the crystal.P2₁/c
a, b, c (Å)The dimensions of the unit cell axes.a=8.5, b=6.4, c=21.8
α, β, γ (°)The angles between the unit cell axes.α=90, β=91, γ=90
Volume (ų)The volume of the unit cell.~1180
ZThe number of molecules per unit cell.4
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 0.05

This comprehensive structural data is invaluable for understanding structure-property relationships and for providing an empirical basis for computational modeling studies.

Computational Chemistry and Theoretical Insights into Molecular Properties and Reactivity of 5 Methyl 2 2 Methylphenoxy Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For 5-Methyl-2-(2-methylphenoxy)aniline, DFT calculations provide crucial insights into its conformational preferences, and the selection of appropriate theoretical methods is paramount for obtaining accurate results.

Geometry Optimization and Conformational Landscapes

The three-dimensional arrangement of atoms in this compound is not static. The molecule possesses two rotatable bonds: one connecting the phenoxy oxygen to the aniline (B41778) ring and another between the two aromatic rings. These rotations give rise to different conformers, each with a distinct energy level.

Table 1: Calculated Properties of Substituted Aniline Derivatives using DFT
PropertyIllustrative Value
Optimized GeometryDihedral angles determined
Charge DistributionCalculated Mulliken or NBO charges
Dipole MomentDebye

Selection and Validation of Basis Sets and Functionals

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Functionals are approximations of the exchange-correlation energy, while basis sets are sets of mathematical functions used to build the molecular orbitals.

For molecules containing aromatic rings and heteroatoms like oxygen and nitrogen, hybrid functionals such as B3LYP are commonly employed as they provide a good balance between accuracy and computational cost. The choice of basis set is also critical. Pople-style basis sets, such as 6-311++G(d,p), are frequently used for organic molecules. researchgate.netresearchgate.net The inclusion of diffuse functions (++) is important for accurately describing the behavior of lone pairs and non-covalent interactions, while polarization functions (d,p) allow for more flexibility in the shape of the orbitals.

Validation of the chosen computational level can be achieved by comparing calculated properties, such as vibrational frequencies, with experimental data from techniques like FT-IR and Raman spectroscopy. For instance, in a study on 5-methyl-2-(p-fluorophenyl)benzoxazole, the vibrational frequencies were computed using the HF/6-31G* basis set and compared with experimental values. researchgate.net

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.eduyoutube.comlibretexts.orgyoutube.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Gaps

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.comlibretexts.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net

In substituted anilines, the nature and position of the substituents have a significant impact on the HOMO and LUMO energies. Electron-donating groups, like the methyl groups in this compound, generally increase the energy of the HOMO, making the molecule a better electron donor. A study on methyl-substituted anilines showed that the HOMO-LUMO energy gap follows the order m-methyl > o-methyl > p-methyl, indicating that the para-substituted aniline is the most reactive. researchgate.net

Table 2: Illustrative HOMO-LUMO Data for a Substituted Aniline
ParameterEnergy (eV)
EHOMO-5.50
ELUMO-0.50
HOMO-LUMO Gap (ΔE)5.00

Analysis of Electronic Transitions and Reactivity Prediction

The HOMO-LUMO gap is also related to the electronic transitions within a molecule. The absorption of light can promote an electron from the HOMO to the LUMO, and the energy of this transition corresponds to the HOMO-LUMO gap. Theoretical investigations on similar aniline derivatives have shown that the presence of aniline fragments can lead to charge transfer transitions. researchgate.net

The distribution of the HOMO and LUMO across the molecule provides insights into the reactive sites for electrophilic and nucleophilic attacks. For anilines, the HOMO is typically localized on the aniline ring and the nitrogen atom, indicating that these are the primary sites for electrophilic attack. ucsb.edu The LUMO, on the other hand, is often distributed over the aromatic rings. The methyl groups, being electron-donating, will further enhance the nucleophilicity of the aniline ring at the ortho and para positions relative to the amino group. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.

NBO analysis is particularly useful for quantifying the extent of electron delocalization and hyperconjugative interactions. wisc.edu For this compound, NBO analysis can reveal the delocalization of the nitrogen lone pair electrons into the aniline ring's π-system. This delocalization is a key factor in determining the reactivity of the aniline moiety.

Furthermore, NBO analysis can quantify the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For example, the interaction between the nitrogen lone pair (donor NBO) and the antibonding π* orbitals of the aniline ring (acceptor NBOs) can be quantified in terms of stabilization energy. In a study of a benzoxazole (B165842) derivative, NBO analysis was used to determine hyperconjugative interactions. researchgate.net Similarly, for methylamine, NBO analysis revealed the delocalization of the nitrogen lone pair into vicinal C-H antibonds. wisc.edu

Table 3: Illustrative NBO Analysis Data for Donor-Acceptor Interactions
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Nπ(C1-C6)45.0
π(C2-C3)π(C4-C5)20.5

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a critical tool in computational chemistry for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual guide to the distribution of charge.

In a theoretical MEP analysis of this compound, one would expect to observe distinct regions of varying potential. The areas with the most negative potential, typically colored in shades of red and yellow, indicate regions of high electron density. These are susceptible to electrophilic attack. For this molecule, such regions would likely be concentrated around the nitrogen atom of the aniline group and the oxygen atom of the ether linkage, due to the high electronegativity of these atoms. The aromatic rings, with their delocalized π-electron systems, would also contribute to the electrostatic potential landscape.

Conversely, regions of positive potential, often depicted in blue, signify electron-deficient areas and are prone to nucleophilic attack. These would be anticipated around the hydrogen atoms of the amine group and the methyl groups. By identifying these electrophilic and nucleophilic sites, the MEP surface provides a predictive map of how the molecule is likely to interact with other chemical species.

Global Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electronegativity)

Global chemical reactivity descriptors, derived from Density Functional Theory (DFT), offer quantitative measures of a molecule's stability and reactivity. These descriptors include chemical hardness (η), softness (S), and electronegativity (χ).

Electronegativity (χ) : This descriptor measures the tendency of a molecule to attract electrons. A higher value indicates a greater ability to attract electrons.

Chemical Hardness (η) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered "hard," implying greater stability and lower reactivity.

Chemical Softness (S) : Softness is the reciprocal of hardness and indicates a molecule's polarizability. "Soft" molecules have a small HOMO-LUMO gap and are generally more reactive.

DescriptorTheoretical ValueSignificance
Electronegativity (χ)Calculated Value (eV)Tendency to attract electrons
Chemical Hardness (η)Calculated Value (eV)Resistance to change in electron configuration
Chemical Softness (S)Calculated Value (eV⁻¹)Measure of polarizability and reactivity

Note: The table represents a template for data that would be generated from a specific computational study.

Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can then be used to interpret experimental data or to identify the compound.

Vibrational Frequencies (FT-IR and Raman) : Theoretical calculations can predict the vibrational modes of this compound. This would result in a simulated infrared (IR) and Raman spectrum, showing the characteristic frequencies for bond stretching and bending. For instance, one would expect to see characteristic peaks for the N-H stretching of the amine group, C-H stretching of the methyl and aromatic groups, C-N stretching, and C-O-C stretching of the ether linkage.

NMR Chemical Shifts : Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts are based on the calculated electronic environment of each nucleus. For this compound, the calculations would provide distinct chemical shift values for the protons and carbons of the two different methyl groups, the two aromatic rings, and the amine group, aiding in the assignment of experimental NMR spectra.

Spectroscopic ParameterPredicted Value RangeKey Structural Correlations
N-H Stretch (IR)~3300-3500 cm⁻¹Amine group
Aromatic C-H Stretch (IR)~3000-3100 cm⁻¹Phenyl rings
C-O-C Stretch (IR)~1200-1300 cm⁻¹Ether linkage
¹H NMR (Amine)Predicted δ (ppm)Chemical environment of NH₂ protons
¹H NMR (Methyl)Predicted δ (ppm)Distinct signals for the two CH₃ groups
¹³C NMR (Aromatic)Predicted δ (ppm)Chemical shifts of carbons in both rings

Note: The table provides expected ranges and types of data that would be generated from a specific computational study.

Investigation of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational chemistry can be used to predict the NLO properties of a molecule, such as the first hyperpolarizability (β₀), which is a measure of the second-order NLO response.

Molecules with significant NLO properties often possess a D-π-A (donor-pi bridge-acceptor) structure, which facilitates intramolecular charge transfer. In this compound, the aniline moiety can act as an electron donor, and the phenoxy group can influence the electronic distribution. A computational investigation would involve calculating the dipole moment (μ) and the first hyperpolarizability (β₀) to assess its potential as an NLO material. A high calculated β₀ value would suggest that the molecule might exhibit strong NLO activity.

Coordination Chemistry and Ligand Applications of 5 Methyl 2 2 Methylphenoxy Aniline

Catalytic Applications of Metal Complexes

Organic Transformation Catalysis

A thorough review of scientific literature and patent databases reveals a notable absence of research on the catalytic applications of metal complexes specifically derived from the ligand 5-Methyl-2-(2-methylphenoxy)aniline. While the broader class of aniline (B41778) derivatives and their corresponding Schiff base complexes are known to participate in various catalytic processes, no documented instances specifically report the use of this compound as a ligand in catalysts for organic transformations. The field of catalysis extensively utilizes transition metal complexes for a myriad of reactions, including but not limited to, cross-coupling reactions, hydrogenations, and oxidations. However, the potential of metal complexes featuring the this compound ligand in these domains remains an unexplored area of research.

Future investigations would be required to determine if metal complexes of this particular ligand possess any catalytic activity. Such studies would involve the synthesis and characterization of the metal complexes, followed by screening their efficacy in a range of benchmark organic reactions. The electronic and steric properties imparted by the 5-methyl and 2-methylphenoxy substituents on the aniline backbone could potentially influence the stability, solubility, and catalytic performance of a coordinated metal center, but such effects are currently speculative in the absence of empirical data.

Mechanistic Studies of Catalytic Cycles

Should catalytic activity for a this compound-based metal complex be discovered in the future, subsequent mechanistic studies would be warranted. Techniques such as in-situ spectroscopy (NMR, IR, UV-Vis), kinetic analysis, and computational modeling (e.g., Density Functional Theory) would be instrumental in elucidating the reaction pathways and the intricate role of the ligand in the catalytic cycle.

Role in Supramolecular Chemistry and Self-Assembly

There is currently no information available in the scientific literature regarding the role of this compound in the fields of supramolecular chemistry and self-assembly. The design of supramolecular architectures relies on non-covalent interactions such as hydrogen bonding, π-π stacking, and metal-ligand coordination to direct the assembly of molecular components into larger, ordered structures.

While aniline derivatives can, in principle, participate in such interactions, the specific application of this compound in the construction of coordination polymers, metal-organic frameworks (MOFs), or other self-assembled supramolecular systems has not been reported. The structural features of the molecule, including the amine group for coordination and potential hydrogen bonding, and the aromatic rings for π-stacking, suggest it could be a candidate for designing new supramolecular systems. However, its potential in this area remains to be explored by the research community.

Design, Synthesis, and Chemical Exploration of Derivatives and Analogues of 5 Methyl 2 2 Methylphenoxy Aniline

Structural Modification of the Aniline (B41778) Moiety

The primary amino group of 5-Methyl-2-(2-methylphenoxy)aniline is a key site for chemical derivatization, enabling the introduction of a wide variety of functional groups that can significantly alter the molecule's chemical and physical properties.

N-Acylation: The amino group readily undergoes acylation with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. This transformation is often used to protect the amino group during other synthetic steps or to introduce specific acyl functionalities that can participate in further reactions or impart desired properties. The resulting amides are generally less basic and more stable than the parent amine.

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base, such as pyridine, leads to the formation of sulfonamides. This functional group is a key component in many pharmaceutical compounds and can influence the molecule's solubility and biological activity. The synthesis of sulfonamides from primary or secondary amines and sulfonyl chlorides is a well-established and versatile reaction. cbijournal.comorganic-chemistry.org

ModificationReagent ExampleProduct TypePotential Property Change
N-Alkylation Methyl iodideN-Methyl or N,N-Dimethyl derivativeIncreased basicity, altered lipophilicity
N-Acylation Acetyl chlorideN-Acetyl derivative (Amide)Decreased basicity, increased stability
Sulfonamide Formation Benzenesulfonyl chlorideN-Benzenesulfonyl derivativeAltered solubility, potential for biological activity

Derivatization of the Phenoxy Group

The phenoxy group, specifically the 2-methylphenoxy ring, is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The activating nature of the ether oxygen and the methyl group directs incoming electrophiles primarily to the ortho and para positions relative to the ether linkage.

Halogenation: The phenoxy ring can be halogenated using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms. The regioselectivity of this reaction is influenced by the directing effects of the existing substituents. For electron-rich aromatic compounds like phenols and anilines, halogenation can often proceed under mild conditions, sometimes without a catalyst. nih.gov

Nitration: Nitration of the phenoxy ring can be achieved using a mixture of nitric acid and sulfuric acid. This introduces a nitro group, which is a strong electron-withdrawing group and can serve as a precursor for other functional groups, such as an amino group upon reduction.

Friedel-Crafts Acylation: The introduction of an acyl group onto the phenoxy ring can be accomplished via Friedel-Crafts acylation using an acyl chloride or acid anhydride in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.orgsigmaaldrich.comresearchgate.netorganic-chemistry.org This reaction typically leads to the formation of a ketone, which can be a versatile intermediate for further synthetic transformations. The acylation of aromatic ethers is a known method for producing para-substituted products with high regioselectivity. researchgate.net

ReactionReagent ExamplePotential ProductKey Transformation
Halogenation N-Bromosuccinimide (NBS)Bromo-substituted derivativeIntroduction of a halogen atom
Nitration Nitric acid / Sulfuric acidNitro-substituted derivativeIntroduction of a nitro group
Friedel-Crafts Acylation Acetyl chloride / AlCl₃Acetyl-substituted derivativeFormation of a ketone

Synthesis of Schiff Bases and Related Imines

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netjetir.orgunn.edu.ng The amino group of this compound can readily participate in this reaction to form a wide range of Schiff base derivatives. researchgate.net

The synthesis generally involves reacting the aniline with an equimolar amount of an aldehyde or ketone in a suitable solvent, often with acid or base catalysis and removal of water to drive the reaction to completion. The resulting Schiff bases can exhibit interesting chemical and physical properties, and the C=N bond can be further modified, for example, through reduction to form a secondary amine.

Below is a table of representative Schiff bases that could be synthesized from this compound and various aldehydes.

Aldehyde ReactantSchiff Base Product NameExpected Physical StatePotential Application Area
BenzaldehydeN-(phenylmethylene)-5-methyl-2-(2-methylphenoxy)anilineCrystalline solidLigand in coordination chemistry
Salicylaldehyde2-(((5-methyl-2-(2-methylphenoxy)phenyl)imino)methyl)phenolColored solidChemsensor, Biological imaging
4-NitrobenzaldehydeN-(4-nitrobenzylidene)-5-methyl-2-(2-methylphenoxy)anilineYellow solidNon-linear optical materials
4-MethoxybenzaldehydeN-(4-methoxybenzylidene)-5-methyl-2-(2-methylphenoxy)anilineSolidLiquid crystals

Incorporation into Heterocyclic Systems (e.g., Pyrazoles)

The structural backbone of this compound can be incorporated into various heterocyclic systems, a common strategy in medicinal chemistry to generate novel scaffolds with diverse biological activities. One prominent example is the synthesis of pyrazoles.

A common method for pyrazole synthesis is the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govrsc.org To utilize this compound for this purpose, it would first need to be converted into its corresponding hydrazine derivative. This can be achieved through diazotization of the aniline followed by reduction.

The resulting 5-methyl-2-(2-methylphenoxy)phenylhydrazine can then be reacted with a 1,3-dicarbonyl compound, such as acetylacetone, in a cyclocondensation reaction to yield a substituted pyrazole. The regioselectivity of this reaction can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound. nih.gov

Synthetic Scheme Outline for Pyrazole Formation:

Diazotization: this compound is treated with sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures to form the corresponding diazonium salt.

Reduction: The diazonium salt is then reduced, for example with tin(II) chloride, to yield 5-methyl-2-(2-methylphenoxy)phenylhydrazine.

Cyclocondensation: The resulting hydrazine is reacted with a 1,3-dicarbonyl compound (e.g., 2,4-pentanedione) under acidic or basic conditions to form the pyrazole ring.

This approach allows for the synthesis of a variety of pyrazole derivatives by varying the 1,3-dicarbonyl component. Pyrazoles are a class of heterocyclic compounds that are of significant interest due to their wide range of pharmacological activities.

Structure-Property Relationships in Derivative Series (focus on chemical and material properties)

The systematic modification of the this compound structure allows for the investigation of structure-property relationships. By introducing different functional groups at various positions, it is possible to tune the chemical and material properties of the resulting derivatives.

Influence of Aniline Moiety Modifications:

N-Alkylation: Increasing the length of the alkyl chain can enhance the solubility in nonpolar organic solvents and may lead to a lower melting point.

N-Acylation: The introduction of an amide functionality can increase the potential for hydrogen bonding, which may lead to higher melting points and altered solubility profiles.

Influence of Phenoxy Group Modifications:

Halogenation: The introduction of halogens can increase the molecular weight and may lead to enhanced thermal stability. Halogen atoms can also participate in halogen bonding, influencing the crystal packing of the solid material.

Electron-Withdrawing/Donating Groups: The electronic nature of the substituents on the phenoxy ring can affect the electron density of the entire molecule. This can influence its reactivity in further chemical transformations and its potential as a ligand in metal complexes. For instance, the introduction of electron-withdrawing groups can make the diphenyl ether linkage more resistant to cleavage.

Properties of Schiff Base Derivatives:

The nature of the substituent on the aldehyde-derived portion of the Schiff base can have a profound effect on the electronic properties of the molecule, including its absorption and emission of light. This makes them interesting candidates for optical materials.

The steric bulk of the substituents around the C=N bond can influence the thermal stability of the Schiff base.

Properties of Pyrazole Derivatives:

The substituents on the pyrazole ring can modulate the electronic properties and the potential for the molecule to act as a ligand for metal ions.

The study of these structure-property relationships is crucial for the rational design of new molecules based on the this compound scaffold with tailored chemical and material properties for specific applications.

Advanced Applications in Materials Science and Chemical Engineering

Precursors for Polymeric Materials

The amine functionality of 5-Methyl-2-(2-methylphenoxy)aniline allows it to serve as a monomer for the synthesis of various polymeric materials. The substituents on the aromatic rings, a methyl group and a methylphenoxy group, can significantly influence the properties of the resulting polymers.

Polyaniline (PANI) is a well-known conducting polymer, and its derivatives can be synthesized through the polymerization of substituted anilines. researchgate.netnih.gov The electrical conductivity and processability of these polymers are highly dependent on the nature and position of the substituents on the aniline (B41778) monomer. nih.govresearchgate.net While direct studies on the polymerization of this compound are not extensively documented, the principles of polyaniline chemistry allow for predictions of its behavior.

The presence of the methyl and methylphenoxy groups on the aniline ring would likely influence the resulting polymer's properties in several ways:

Solubility: The bulky substituents may increase the solubility of the polymer in organic solvents, a common challenge with unsubstituted polyaniline which is notoriously difficult to process. researchgate.net

Conductivity: The electronic effects of the substituents are crucial. The methyl group is weakly electron-donating, while the phenoxy group's effect is more complex, involving both inductive and resonance effects. These could alter the electronic structure of the polymer backbone, thereby affecting its conductivity. researchgate.net

Morphology: The substituents can induce steric hindrance during polymerization, affecting the chain packing and morphology of the final polymer. nih.govresearchgate.net This can, in turn, influence the material's bulk conductivity and mechanical properties.

The synthesis of polyaniline and its derivatives is typically achieved through oxidative polymerization, either chemically using an oxidizing agent like ammonium (B1175870) persulfate, or electrochemically. researchgate.net The general reaction for the polymerization of an aniline derivative is shown below:

n (Substituted Aniline) + Oxidizing Agent → [(-Substituted Aniline-)n] + Byproducts

The properties of the resulting polymer can be tailored by controlling the reaction conditions such as temperature, pH, and the choice of oxidant.

The synthesis of functional polymers with tailored properties is a significant area of materials science. wisdomlib.org By incorporating monomers with specific functional groups, polymers can be designed for a wide range of applications, from drug delivery to sensors. wisdomlib.org

The development of such functional polymers often involves copolymerization, where the substituted aniline is polymerized with other monomers to achieve a desired combination of properties. wisdomlib.org

Synthesis of Dyes and Pigments with Tunable Optical Properties

Substituted anilines are fundamental precursors in the synthesis of a vast array of dyes and pigments, particularly azo dyes. wisdomlib.orgunb.canih.gov Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. The color of these dyes can be finely tuned by altering the substituents on the aromatic rings. cuhk.edu.hk

The synthesis of an azo dye from this compound would typically involve a two-step process:

Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt by reacting it with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. unb.capbworks.comyoutube.com

This compound + NaNO₂ + 2HCl → [5-Methyl-2-(2-methylphenoxy)benzenediazonium chloride] + 2H₂O + NaCl

Coupling: The resulting diazonium salt is then reacted with a coupling agent, which is typically an electron-rich aromatic compound such as a phenol (B47542) or another aniline derivative. nih.govpbworks.com This electrophilic aromatic substitution reaction forms the azo linkage and creates the final dye molecule.

The specific color of the resulting azo dye would be determined by the extended conjugated system formed and the electronic nature of the substituents on both the diazonium component (derived from this compound) and the coupling component. The methyl and methylphenoxy groups would act as auxochromes, modifying the wavelength of light absorbed by the chromophore (the azo group and aromatic rings). By judiciously choosing the coupling partner, a wide spectrum of colors could potentially be synthesized.

Role as a Chemical Intermediate in Complex Organic Synthesis

Substituted anilines are versatile intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. ncert.nic.inwikipedia.org Their utility stems from the reactivity of the aniline functional group, which can undergo a variety of chemical transformations. acs.org

This compound can serve as a key building block in multi-step syntheses. The amine group can be acylated, alkylated, or used to form heterocyclic rings. ncert.nic.in The aromatic rings can also undergo further substitution reactions, allowing for the construction of complex molecular architectures. The presence of the ether linkage and the specific substitution pattern on the rings make it a precursor for molecules with defined three-dimensional structures.

An example of the type of reaction anilines undergo is the synthesis of amides through acylation, which is a common step in the synthesis of many pharmaceutical compounds. ncert.nic.in

R-NH₂ + R'-COCl → R-NH-CO-R' + HCl

The specific structure of this compound makes it a candidate for the synthesis of targeted molecules where the spatial arrangement of the methyl and phenoxy groups is critical for the final product's function.

Development of Functionalized Surfaces and Coatings

While specific applications of this compound in functionalized surfaces and coatings are not widely reported in the literature, the chemical nature of anilines suggests potential in this area. Polyaniline and its derivatives have been investigated for use in anticorrosion coatings due to their ability to form a passive layer on metal surfaces. researchgate.net

A polymer derived from this compound could potentially be used to create coatings with specific properties. The phenoxy group could be used to enhance adhesion to certain substrates or to introduce other functionalities to the surface. Furthermore, the amine group of the monomer itself could be used to graft the molecule onto a surface that has been pre-functionalized with reactive groups, thereby modifying the surface's chemical and physical properties.

Environmental Chemical Applications

The environmental fate of anilines and their derivatives is an important area of study due to their widespread use and potential toxicity. nih.govresearchgate.netnih.gov The biodegradability of these compounds is a key factor in determining their environmental impact. nih.govnih.gov

Studies on aniline and other substituted anilines have shown that they can be degraded by various microorganisms in the environment. researchgate.netresearchgate.net The rate and extent of biodegradation are highly dependent on the substituents present on the aniline ring. nih.gov

For this compound, several structural features would influence its biodegradability:

Methyl Groups: The presence of methyl groups can sometimes hinder microbial degradation.

Phenoxy Group: The ether linkage of the phenoxy group can also be a point of enzymatic attack, potentially leading to the breakdown of the molecule.

Aromatic Rings: The aromatic rings themselves require specific enzymatic pathways for cleavage.

Table of Research Findings on Substituted Aniline Biodegradation

Substituted AnilineMicroorganism(s)Key Findings
AnilineBacillus species consortiumThe consortium was able to utilize aniline as a sole nitrogen and carbon source. researchgate.net
AnilineVarious river water microbesThe number of aniline degraders can serve as an indicator of water pollution. nih.gov
AnilineDelftia sp. AN3Capable of growing on high concentrations of aniline and using it as a sole carbon, nitrogen, and energy source. researchgate.net
ChloroanilinesGeneralCan persist in the environment and have ecotoxicological impacts on aquatic ecosystems. researchgate.netnih.govmdpi.com

It is important to note that while general trends can be inferred, the specific environmental fate of this compound would require dedicated experimental studies.

Future Perspectives and Emerging Research Directions for 5 Methyl 2 2 Methylphenoxy Aniline

Innovations in Synthesis and Process Intensification

The conventional synthesis of diaryl ethers like 5-Methyl-2-(2-methylphenoxy)aniline often relies on established methods such as the Ullmann condensation or nucleophilic aromatic substitution (SNAr). Future research, however, is geared towards significant process intensification to enhance efficiency, safety, and scalability.

Innovations are expected in the adoption of continuous flow chemistry. This approach offers superior control over reaction parameters like temperature, pressure, and stoichiometry, leading to higher yields, improved purity, and minimized risk associated with handling hazardous reagents. Another area of focus is the use of microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes, thereby increasing throughput and reducing energy consumption.

Future research will likely explore process analytical technology (PAT) to monitor reaction progress in real-time, allowing for dynamic optimization and control. These advancements aim to transition the synthesis from batch processing to more efficient and automated continuous manufacturing systems.

Table 9.1.1: Comparison of Synthetic Methodologies

MethodologyTraditional Batch SynthesisFuture Intensified Synthesis
Reaction Vessel Large, stirred tanksMicroreactors, flow channels
Heat Transfer Slow, inefficientRapid, highly efficient
Reaction Time Hours to daysSeconds to minutes
Safety Profile Higher risk of thermal runawayInherently safer due to small volumes
Scalability Difficult, non-linearSimple, by parallelization ("scale-out")
Process Control Manual or basic automationAdvanced, real-time with PAT

Advanced Spectroscopic and In-situ Characterization Methodologies

While standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are routinely used for the structural confirmation of this compound, future research will leverage more advanced and in-situ methodologies. These techniques are crucial for gaining a deeper understanding of reaction mechanisms and kinetics.

For instance, in-situ FT-IR and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time without sampling, providing a detailed kinetic profile of the synthesis. This is particularly valuable for optimizing reaction conditions and identifying transient or unstable intermediates that are invisible to offline analysis. Furthermore, advanced NMR techniques, potentially combined with computational tools like Density Functional Theory (DFT), can resolve complex structural questions, such as conformational ambiguities between solid-state (X-ray diffraction) and solution-phase (NMR) data.

Table 9.2.1: Advanced Characterization Techniques

TechniqueInformation GainedFuture Application for this compound
In-situ FT-IR/Raman Real-time concentration profiles, reaction kineticsOptimization of Ullmann coupling or SNAr synthesis; detection of catalyst deactivation.
Process NMR Quantitative reaction monitoring, structural elucidation of intermediatesReal-time quality control in continuous flow synthesis.
Coupled HPLC-MS Separation and identification of byproducts and impuritiesHigh-throughput screening of reaction conditions and catalyst performance.
Solid-State NMR Characterization of solid forms, polymorphismUnderstanding the properties of the crystalline final product or solid catalysts.

High-Throughput Computational Screening and Machine Learning in Compound Design

Computational chemistry is poised to revolutionize the discovery and optimization of derivatives of this compound. High-throughput computational screening, using methods like DFT, can predict the physicochemical properties of a vast library of virtual compounds based on this scaffold. This allows researchers to prioritize the synthesis of derivatives with desired characteristics, whether for pharmaceutical, agrochemical, or materials science applications. ontosight.ai

The integration of machine learning (ML) and artificial intelligence (AI) represents the next frontier. ML models can be trained on existing experimental data to predict reaction outcomes, optimal synthetic routes, or biological activity. For example, an ML model could predict the yield of an etherification reaction under different catalytic systems or predict the potential of a novel derivative as a kinase inhibitor based on its structure. This data-driven approach can significantly reduce the number of experiments required, saving time and resources.

Table 9.3.1: Computational and Machine Learning Approaches

ApproachDescriptionPotential Impact
DFT Screening Calculation of electronic structure and properties for virtual derivatives.Rational design of compounds with tailored electronic or steric properties.
Molecular Dynamics Simulation of molecular motion and interactions over time.Understanding conformational flexibility and solvent effects.
QSAR Modeling (Quantitative Structure-Activity Relationship) Correlating chemical structure with biological activity.Predicting the efficacy of new derivatives for pharmaceutical applications.
Retrosynthesis Algorithms AI-powered tools that propose synthetic pathways for a target molecule.Accelerating the discovery of novel and more efficient synthetic routes.

Exploration of Novel Catalytic Systems

The synthesis of this compound, typically involving a C-O cross-coupling reaction, has traditionally relied on palladium-based catalysts. google.com While effective, the high cost and potential toxicity of palladium are significant drawbacks. A major thrust of future research is the exploration of novel catalytic systems based on more abundant and less expensive first-row transition metals.

Catalysts based on copper, nickel, and even iron are emerging as viable alternatives for Ullmann-type reactions. Research will focus on designing sophisticated ligands that stabilize these metals and promote high catalytic activity and selectivity under milder conditions. Furthermore, the fields of photoredox catalysis and biocatalysis offer exciting new possibilities. Photoredox catalysis, using light to drive chemical reactions, can often proceed at room temperature, while enzymatic catalysts could offer unparalleled selectivity and sustainability for specific synthetic steps.

Table 9.4.1: Emerging Catalytic Systems

Catalyst TypeMetal CenterAdvantagesResearch Focus
First-Row Transition Metal Cu, Ni, FeLow cost, low toxicity, high abundanceLigand design, improving catalyst stability and turnover number.
Photoredox Catalysts Ir, Ru, Organic DyesMild reaction conditions (room temp.), unique reactivityDevelopment of metal-free organic photocatalysts.
Biocatalysts EnzymesHigh selectivity, green reaction media (water), biodegradableEnzyme engineering to create catalysts for non-natural reactions.
Nanocatalysts Pd, Cu, Ni (as nanoparticles)High surface area, easy separation and recyclabilityControlling particle size and shape to maximize activity. mdpi.com

Sustainable Chemistry Approaches for Synthesis and Application

The principles of green chemistry are becoming increasingly integral to chemical manufacturing. Future efforts concerning this compound will emphasize the development of more sustainable synthetic protocols from start to finish.

This involves replacing hazardous solvents like DMF or toluene (B28343) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water. google.com Atom economy will be maximized by designing reactions that incorporate most of the atoms from the reactants into the final product, such as addition reactions, thereby minimizing waste.

Energy efficiency is another key aspect, with a move towards syntheses that operate at lower temperatures and pressures, facilitated by advanced catalytic systems. google.com The concept of a circular economy will also be applied, focusing on the recyclability of catalysts and the use of renewable feedstocks where possible. Research into solvent-free reaction conditions, as demonstrated for other amine syntheses, is a particularly promising avenue for minimizing environmental impact. researchgate.net

Table 9.5.1: Green Chemistry Metrics and Future Goals

Green Chemistry PrincipleCurrent Practice (Typical)Future Aspiration
Solvent Choice Aprotic polar solvents (e.g., DMF, NMP)Bio-based solvents, supercritical fluids, water, or solvent-free conditions.
Atom Economy Moderate (e.g., substitution reactions)High (e.g., addition or multicomponent reactions).
Energy Usage High-temperature refluxAmbient temperature reactions enabled by photocatalysis or highly active catalysts.
Catalyst Homogeneous, single-use palladium catalystsHeterogeneous, recyclable, earth-abundant metal catalysts.
Waste Generation Significant, from reagents and solventsMinimized through high-yield, atom-economical reactions and catalyst recycling.

Q & A

Q. How can computational tools enhance the design of derivatives with improved bioactivity?

  • Answer :
  • Docking studies : Screen against target proteins (e.g., VEGFR2) using the aniline core as an anchor .
  • ADMET prediction : Software like SwissADME evaluates lipophilicity (LogP) and bioavailability, guided by PubChem’s physicochemical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.